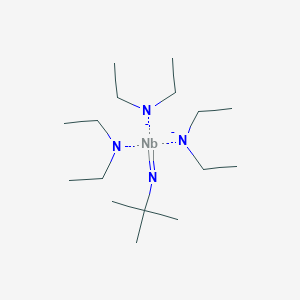
(叔丁基亚氨基)三(二乙氨基)铌
描述
“(t-Butylimido)tris(diethylamino)niobium” is a niobium precursor used in deposition systems . It is also known by other names such as “(tert)-Butyliminotris(diethylamino)niobium”, “tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-niobium”, and "t-Butylimido tris(diethylamino)niobium (V)" .
Synthesis Analysis
This compound is used in both thermal atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) with H2O and O2 plasma as co-reactants .Molecular Structure Analysis
The linear formula for this compound is “((CH3)6N)3NbN(CH3)3” and it has a molecular weight of 380.41 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.015 g/mL at 25 °C . Its SMILES string is “CCN(CC)Nb©C)(N(CC)CC)N(CC)CC” and its InChI key is "CBCDPJRPMPTFKA-UHFFFAOYSA-N" .科学研究应用
超导氮化铌薄膜: (叔丁基亚氨基)三(二乙氨基)铌用作等离子体增强原子层沉积 (PEALD) 中氮化铌 (NbN) 薄膜的前驱体。这些薄膜表现出超导特性,并用于包括电子和传感设备在内的各种应用中。沉积工艺针对低电阻率和高超导转变温度进行了优化 (Ziegler et al., 2013), (Shibalov et al., 2021).
用于 Nb2O5 薄膜的原子层沉积:该前驱体还用于氧化铌 (Nb2O5) 薄膜的原子层沉积中。研究了这些薄膜的介电特性及其在高介电常数介电质中的潜力,这在半导体行业中至关重要。该研究重点关注沉积和沉积后退火条件对薄膜性能的影响 (Blanquart et al., 2012).
超导氮化铌钛薄膜:除了 NbN,(叔丁基亚氨基)三(二乙氨基)铌还用于沉积氮化铌钛 (NbTiN) 薄膜。这些薄膜在各种超导器件中得到应用。沉积工艺能够调整电气和超导特性,例如改变超导临界温度 (Yemane et al., 2017).
用于防腐蚀薄膜的室温沉积:一项新应用是使用该前驱体在室温下进行 Nb2O5 的 ALD,这显示了防腐蚀应用的潜力。所得薄膜表现出对盐酸的显着耐受性,使其适用于恶劣环境中的保护涂层 (Kentaro et al., 2017).
过渡金属二硫属化物异质结构:该前驱体在过渡金属二硫属化物异质结构的生长中也发挥了重要作用,特别是用于平面和 3D 基底上的 TiSx-NbSx。这对于制造下一代纳电子器件至关重要 (Basuvalingam et al., 2021).
作用机制
Target of Action
(t-Butylimido)tris(diethylamino)niobium, also known as Tris(diethylamido)(tert-butylimido)niobium(V), is primarily used as a precursor in atomic layer deposition (ALD) processes . Its primary target is the deposition surface where it interacts with other reactants to form a thin film of niobium-based compounds .
Mode of Action
In the ALD process, (t-Butylimido)tris(diethylamino)niobium interacts with its target surface in a sequential, self-limiting manner . It reacts with the surface to form a monolayer, then the surface is purged to remove unreacted molecules and byproducts. This process is repeated to build up the desired film thickness .
Biochemical Pathways
Instead, it is involved in the chemical pathway of atomic layer deposition, contributing to the formation of niobium-based thin films .
Pharmacokinetics
Its properties relevant to ald processes include high reactivity and volatility, which ensure efficient deposition and purging .
Result of Action
The result of (t-Butylimido)tris(diethylamino)niobium’s action in ALD processes is the formation of high-quality niobium-based thin films. These films are used in various applications, including microelectronics and protective coatings .
Action Environment
The action of (t-Butylimido)tris(diethylamino)niobium is influenced by several environmental factors. The temperature and pressure of the ALD process, the nature of the co-reactants, and the specific surface properties of the substrate can all affect the efficiency of deposition and the quality of the resulting film . It’s also worth noting that this compound is air and moisture sensitive , which means it must be handled and stored under controlled conditions to maintain its reactivity and prevent premature reactions .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyliminoniobium;diethylazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Nb/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMGCFWEYRQHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Nb-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210363-27-2 | |
| Record name | (t-Butylimido)tris(diethylamino)niobium(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)











